2-(4-aminophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
Description
Historical Context of Indole Derivatives in Medicinal Chemistry
Indole derivatives have been integral to drug discovery since the 19th century, with their earliest applications rooted in natural product isolation and dye chemistry. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, was first identified in indigo dyes and later recognized as a critical scaffold in alkaloids like strychnine and reserpine. By the mid-20th century, synthetic indole derivatives gained prominence, exemplified by the antihypertensive drug pindolol (1965) and the anti-inflammatory agent indomethacin (1963). The structural versatility of indole allows it to mimic peptide bonds and aromatic amino acids, enabling interactions with diverse biological targets such as serotonin receptors, kinases, and DNA topoisomerases.
The Fischer indole synthesis (1883) and Reissert indole synthesis (1897) laid the groundwork for systematic exploration of indole-based therapeutics. Over the past decade, advances in C-H activation and transition-metal catalysis have further expanded the synthetic accessibility of complex indole derivatives, including spiroindoles and bis-indoles. This historical progression underscores the indole scaffold’s enduring relevance in addressing unmet medical needs.
Significance of 2-(4-Aminophenyl)-1-(2,3-Dihydro-1H-Indol-1-yl)Ethan-1-One in Research
This compound distinguishes itself through its hybrid structure, merging a partially saturated indole ring with a para-aminophenyl ketone group. The 2,3-dihydroindole moiety reduces planarity compared to traditional indoles, potentially enhancing selectivity for G-protein-coupled receptors (GPCRs) and ion channels. Meanwhile, the 4-aminophenyl group introduces hydrogen-bonding capabilities and electron-donating effects, which may improve solubility and target affinity.
Preliminary studies suggest this compound’s utility in oncology, as similar indole derivatives inhibit tubulin polymerization and topoisomerase II. For instance, bis-indole analogs demonstrated IC₅₀ values of 20–100 µM against hepatocarcinoma cells, outperforming indole-3-carbinol. The amino group’s positioning para to the ketone enables potential Schiff base formation with biological nucleophiles, a mechanism exploited in prodrug design. Additionally, its structural similarity to serotonin receptor ligands hints at CNS applications, aligning with recent interest in indole derivatives for treating depression and neurodegenerative disorders.
Overview of Biological Importance
The biological activity of this compound arises from synergistic interactions between its subunits. Indole derivatives are known to modulate the gut microbiome by acting as aryl hydrocarbon receptor (AhR) ligands, influencing immune responses and inflammation. The 4-aminophenyl group may augment these effects by enhancing cellular uptake or metabolic stability.
In enzymatic assays, analogous compounds exhibit dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key mediators of inflammation. The compound’s ketone functionality could serve as a Michael acceptor, covalently modifying cysteine residues in target proteins—a strategy employed by kinase inhibitors like ibrutinib. Furthermore, the amino group facilitates salt bridge formation with aspartate or glutamate residues in binding pockets, as observed in acetylcholinesterase inhibitors.
Research Objectives and Scope
This article aims to:
- Analyze the synthetic pathways for this compound, emphasizing green chemistry approaches.
- Evaluate its pharmacological potential through in silico, in vitro, and in vivo studies.
- Establish structure-activity relationships (SAR) by comparing substitutions on the indole and phenyl rings.
- Identify key biological targets using proteomics and molecular docking.
The scope excludes clinical trial data and toxicological profiles, focusing instead on mechanistic insights and preclinical applications.
Table 1: Structural Features and Hypothesized Biological Activities
Properties
IUPAC Name |
2-(4-aminophenyl)-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-14-7-5-12(6-8-14)11-16(19)18-10-9-13-3-1-2-4-15(13)18/h1-8H,9-11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTFWJOHKLVUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953725-03-6 | |
| Record name | 2-(4-aminophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of the Ethanone Group: The ethanone group can be introduced through a Friedel-Crafts acylation reaction, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Aminophenyl Group: The aminophenyl group can be attached via a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the indole derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with indole and aminophenyl groups can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues and their differentiating properties:
Key Comparisons
Functional Group Influence on Bioactivity The 4-aminophenyl group in the target compound may enhance hydrogen-bonding interactions with biological targets, though its activity remains uncharacterized . In contrast, heteroarylthio derivatives (e.g., compounds 1–6 in ) exhibit nanomolar-range AChE inhibition due to thioether-mediated enzyme interactions.
Thermal and Chemical Stability
- Chloromethylphenyl derivatives (e.g., ) show high thermal stability (mp >135°C), making them suitable for high-temperature reactions. IND-1 and IND-2 demonstrated compatibility with common excipients like magnesium stearate, suggesting formulation advantages over more reactive analogues.
Synthetic Accessibility
- The target compound’s synthesis likely follows routes similar to IND-1/IND-2, which involve nucleophilic substitution or Friedel-Crafts acylation . However, derivatives like those in require specialized reagents (e.g., heteroaryl mercaptans), increasing synthetic complexity.
Pharmacokinetic Considerations
- The methoxyphenyl-pentylindole derivative has higher lipophilicity (logP ~4.5 predicted) compared to the target compound (logP ~2.8), suggesting better blood-brain barrier penetration but poorer aqueous solubility.
Q & A
Q. What are the recommended synthetic routes for 2-(4-aminophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, bromoethanone intermediates (e.g., 1-(4-aminophenyl)-2-bromoethan-1-one) can react with 2,3-dihydro-1H-indole under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Reaction optimization includes temperature control (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Table 1 : Example Reaction Conditions
| Intermediate | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Bromoethanone | DMF | K₂CO₃ | 70 | 60–70 |
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use reversed-phase HPLC (RP-HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Structural confirmation requires HRMS (ESI+, m/z calculated for C₁₆H₁₆N₂O: 260.1289) and ¹H/¹³C NMR. Key NMR signals include the indoline NH (~8.5 ppm), aromatic protons (6.5–7.8 ppm), and acetyl carbonyl (~190 ppm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Use the SRB (sulforhodamine B) assay for cytotoxicity screening. Fix cells with trichloroacetic acid, stain with SRB (0.4% in 1% acetic acid), and measure absorbance at 564 nm. For receptor-binding studies (e.g., melatonin receptors), competitive radioligand assays with [³H]-melatonin and HEK-293 cells expressing MT₁/MT₂ receptors are recommended .
Advanced Research Questions
Q. How can conformational isomerism in the dihydroindole ring influence biological activity?
- Methodological Answer : Perform X-ray crystallography (using SHELXL for refinement) to resolve the 3D structure. The dihydroindole ring’s puckering and substituent orientation (e.g., acetyl group) can modulate interactions with hydrophobic binding pockets. Compare IC₅₀ values of enantiomers/puckered conformers in receptor assays to establish structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodological Answer : Conduct dose-response curves (0.1–100 µM) in multiple cell lines (e.g., MCF-7, HeLa, A549) to assess reproducibility. Validate target engagement via siRNA knockdown of putative receptors (e.g., MT₂) and analyze downstream signaling (cAMP, MAPK pathways). Use ANOVA with post-hoc tests to identify statistically significant discrepancies .
Q. How can computational modeling predict metabolic stability and off-target effects?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4). Use QSAR models (e.g., MetaCore) to predict metabolic sites (e.g., N-acetylation or indole oxidation). Validate predictions with in vitro microsomal stability assays (rat/human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
